3,4-Dichlorophenylsulfonylethanol
Description
3,4-Dichlorophenylsulfonylethanol is an organosulfur compound characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions, linked to a sulfonyl group (-SO₂-) and an ethanol moiety.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGOSLZRRRMSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278993 | |
| Record name | 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-64-2 | |
| Record name | 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101080-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenylsulfonylethanol typically involves the reaction of 3,4-dichlorophenol with sulfonyl chloride under controlled conditions to form the sulfonyl chloride intermediate. This intermediate is then reacted with ethanol in the presence of a base to yield 3,4-Dichlorophenylsulfonylethanol .
Industrial Production Methods
Industrial production methods for 3,4-Dichlorophenylsulfonylethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenylsulfonylethanol derivatives.
Scientific Research Applications
3,4-Dichlorophenylsulfonylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research focused on enzyme function and inhibition .
Comparison with Similar Compounds
Substituent Position Effects
- 3,4-Dichlorophenylsulfonylethanol: The vicinal (adjacent) 3,4-dichloro substitution on the benzene ring creates steric and electronic effects distinct from meta-substituted analogs.
- 2-(3,5-Dichlorophenyl)sulfanylethanol (CAS 101079-86-1): The 3,5-dichloro substitution (meta positions) allows for symmetrical electron withdrawal, which could stabilize the aromatic system differently. This configuration may reduce steric hindrance, improving solubility in nonpolar solvents relative to 3,4-substituted analogs .
Functional Group Differences
Physicochemical and Handling Properties
- Reactivity: Sulfonylethanol derivatives are likely less reactive in nucleophilic environments than sulfanylethanol analogs due to the electron-withdrawing nature of SO₂. However, the ethanol group may participate in esterification or oxidation reactions .
- Toxicity and Safety: Sulfanylethanol (CAS 101079-86-1) requires immediate oxygen administration if inhaled, suggesting higher acute toxicity compared to sulfonyl analogs . Sulfonylethanone (CAS 1334146-20-1) is used in organic synthesis, implying stability under standard laboratory conditions .
Data Table: Structural and Functional Comparison
Biological Activity
3,4-Dichlorophenylsulfonylethanol (DCPS) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8Cl2O3S
- Molecular Weight : 255.12 g/mol
- IUPAC Name : 3,4-dichlorophenylsulfonylethanol
DCPS is synthesized through the reaction of 3,4-dichlorophenol with chlorosulfonic acid, followed by treatment with ethanol under basic conditions. This compound's unique structure, characterized by the positioning of chlorine atoms on the phenyl ring, influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that DCPS exhibits significant antimicrobial activity. A study evaluated various derivatives of chlorophenylsulfonyl compounds against several bacterial strains and fungi. DCPS demonstrated effective inhibition against Gram-positive bacteria and Candida albicans, suggesting its potential as an antifungal agent .
Table 1: Antimicrobial Activity of DCPS Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4-Dichlorophenylsulfonylethanol | Gram-positive bacteria | 32 µg/mL |
| C. albicans | 16 µg/mL |
Toxicity Studies
In a toxicity assessment using Daphnia magna, DCPS showed moderate to high toxicity levels. The LC50 values for various compounds were determined, indicating a significant risk associated with certain derivatives while highlighting that some modifications could reduce toxicity .
Table 2: Toxicity Profile of DCPS and Derivatives
| Compound | LC50 (µg/mL) | Toxicity Level |
|---|---|---|
| 3,4-Dichlorophenylsulfonylethanol | 5.0 | High |
| Other derivatives | Varies (0.15 - 3.12) | Moderate to High |
The biological activity of DCPS is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in metabolic pathways, leading to disruptions in cellular functions such as oxidative stress response and apoptosis signaling pathways .
Pathways Affected
- Oxidative Stress : DCPS may enhance oxidative stress within microbial cells, leading to cell death.
- Signal Transduction : The compound can interfere with signal transduction pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Evaluation : A comprehensive study published in MDPI evaluated the antimicrobial properties of various sulfonyl derivatives, including DCPS. The findings indicated that modifications in the sulfonyl group could enhance antimicrobial efficacy while reducing toxicity .
- Toxicological Assessment : Another investigation focused on the environmental impact of chlorinated compounds like DCPS. The results highlighted the importance of understanding the toxicity profiles for ecological safety assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
